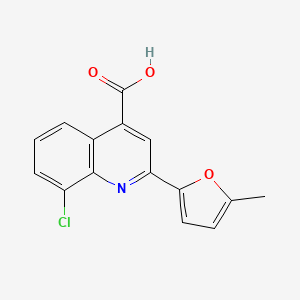

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Description

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the 8-position, a 5-methyl-2-furyl substituent at the 2-position, and a carboxylic acid group at the 4-position (CAS: 588676-14-6, Purity: 95%) .

Properties

IUPAC Name |

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHXSKERHVLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391908 | |

| Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-14-6 | |

| Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Condensation for Quinoline Core Formation

- The quinoline nucleus is typically synthesized by condensing an appropriately substituted aniline with a carbonyl compound such as 2-tolualdehyde or 2-toluquinoline derivatives under basic or acidic conditions.

- For instance, 2-toluquinoline-4-carboxylic acid can be prepared by condensation of 2-toluquinoline derivatives with aldehydes, followed by oxidation to introduce the carboxylic acid group at position 4.

- Highly basic conditions (e.g., sodium hydroxide, potassium tert-butoxide) in solvents like acetone or dimethylformamide (DMF) at elevated temperatures (around 100 °C) are employed to facilitate ring closure and condensation steps.

Attachment of the 5-Methyl-2-furyl Group at the 2-Position

- The 5-methyl-2-furyl group is introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, where a 2-halogenated quinoline intermediate reacts with a 5-methyl-2-furyl boronic acid or ester.

- Alternatively, condensation of 2-toluquinoline derivatives with 5-methylfurfural under acidic or basic catalysis can install the furan ring at the 2-position.

- Reaction conditions typically involve palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF under reflux or microwave-assisted heating to improve yields and regioselectivity.

Conversion to Quinoline-4-Carboxylic Acid

- The carboxylic acid at the 4-position is introduced by oxidation of methyl groups or hydrolysis of ester intermediates.

- Oxidizing agents such as potassium permanganate, potassium dichromate, or other strong oxidizers are used to convert methyl groups to carboxylic acids.

- Hydrolysis of esters formed during intermediate steps under acidic or basic conditions yields the final carboxylic acid.

- Careful control of temperature and reaction time is essential to avoid over-oxidation or degradation of sensitive groups like the furan ring.

Conversion to Acyl Chloride (Optional Intermediate)

- For further derivatization or purification, the carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux.

- This step requires anhydrous conditions and monitoring by spectroscopic methods such as FT-IR to confirm conversion (shift of C=O stretch from ~1700 cm⁻¹ to ~1800 cm⁻¹).

- The acyl chloride intermediate is reactive and useful for synthesizing amides, esters, or other derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Quinoline core formation | 2-toluquinoline derivatives, aldehyde, base (e.g., KOtBu) | 80–100 °C | 2–4 hours | Basic medium preferred for condensation |

| 8-Chloro substitution | N-chlorosuccinimide or Cl₂ gas | Room temp to 50 °C | 1–3 hours | Regioselectivity critical |

| 5-Methyl-2-furyl attachment | Pd catalyst, 5-methyl-2-furyl boronic acid, base | Reflux (~100 °C) | 4–8 hours | Use inert atmosphere to prevent oxidation |

| Oxidation to carboxylic acid | KMnO₄ or K₂Cr₂O₇ | 50–80 °C | 3–6 hours | Monitor to avoid over-oxidation |

| Acyl chloride formation (optional) | Thionyl chloride, reflux | 60–80 °C | 4–6 hours | Anhydrous conditions required |

Analytical and Characterization Techniques

- NMR Spectroscopy (¹H and ¹³C): Confirms the substitution pattern on the quinoline ring, presence of the furan ring, and carboxylic acid functionality.

- Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.

- FT-IR Spectroscopy: Used to monitor functional group transformations, especially the conversion of carboxylic acid to acyl chloride.

- X-ray Crystallography: Provides definitive structural confirmation, especially for regiochemistry and substitution positions.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity of intermediates.

Research Findings and Industrial Relevance

- The preparation methods described have been optimized to improve yield, purity, and scalability.

- Use of palladium-catalyzed cross-coupling reactions allows for regioselective introduction of the 5-methyl-2-furyl group with high efficiency.

- Oxidation steps require careful control to preserve the sensitive furan ring.

- Industrial scale synthesis benefits from continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

- The compound’s carboxylic acid functionality allows for further chemical modifications, making it a valuable intermediate in pharmaceutical research.

Chemical Reactions Analysis

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Condensation: Condensation reactions with substituted carboxylic acids in the presence of catalysts like EDC and TEA.

Major products formed from these reactions include amides and other substituted quinoline derivatives .

Scientific Research Applications

Chemistry

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid serves as a significant building block in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Potassium permanganate, chromium trioxide |

| Reduction | Reduces functional groups (e.g., nitro to amine) | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replaces functional groups with nucleophiles/electrophiles | Halogens, organometallic compounds |

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that quinoline derivatives exhibit a broad range of biological activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 12.5 mg/ml to 50 mg/ml, demonstrating significant antibacterial activity linked to specific substituents on the quinoline ring .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential as a lead compound in drug development. Its mechanism of action often involves the inhibition of enzymes or receptors associated with various diseases.

Table 2: Therapeutic Applications of Quinoline Derivatives

Mechanism of Action

The mechanism of action of 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect microbial growth and protein functions .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical and biological properties:

- 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS: 667437-81-2): Replaces the furyl group with a 2-methylphenyl moiety. Reported to inhibit COX-2 and caspases-3/7, suggesting anti-inflammatory or apoptotic modulation . Higher lipophilicity due to the phenyl group may enhance membrane permeability compared to the furyl analog.

- 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669739-31-5): Features a polar hydroxyl group on the phenyl ring, improving aqueous solubility (Molecular Weight: 299.72) .

- 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (CAS: 438216-26-3): Chlorine at the 6-position instead of 6. Positional isomerism may affect electronic distribution and steric interactions with biological targets .

Substituent Variations at the 8-Position

- 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 863185-10-8): Methyl and chlorine substituents at the 7- and 8-positions, respectively.

- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 401604-07-7): Solubility in DMSO and methanol highlights moderate polarity (Molecular Weight: 297.73) .

Impact of Functional Groups on Bioactivity

Carboxylic Acid Group :

- Furyl vs. In contrast, chlorophenyl derivatives (e.g., 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid) exhibit higher halogen-mediated toxicity, as seen in safety data requiring stringent handling .

Physicochemical and Pharmacological Data Comparison

*Calculated based on molecular formula.

Biological Activity

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H11ClN2O3

- Molecular Weight : 300.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is known to inhibit specific enzymes and proteins, leading to diverse biological effects, including:

- Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Effects : It has shown effectiveness against various microbial strains, potentially disrupting their growth and reproduction.

- Anticancer Properties : Evidence suggests that it may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a variety of pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.33 µM |

| Escherichia coli | 12.5 µM |

| Bacillus subtilis | 6.25 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies, revealing promising results. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on human pancreatic cancer cells (AsPC-1 and BxPC-3). The results indicated:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

At a concentration of 50 µM, the compound reduced cell viability significantly, indicating its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the chemical structure can enhance or diminish activity against specific targets.

Key Findings:

- Chloro Substitution : The presence of the chloro group at position 8 is essential for maintaining antimicrobial efficacy.

- Furan Ring Influence : The furan moiety contributes to the overall biological activity by enhancing interactions with target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid and related analogs?

- Answer : The compound can be synthesized via the Doebner reaction, which involves condensation of pyruvic acid, an aldehyde (e.g., 5-methylfurfural), and an aromatic amine (e.g., 8-chloro-4-quinolinecarboxylic acid precursor) in alcohol under reflux . Key considerations include:

- Solvent selection : Ethanol or methanol for optimal solubility and reaction kinetics.

- Substituent compatibility : Electron-withdrawing groups (e.g., Cl at position 8) require extended reaction times to mitigate steric hindrance.

- Purification : Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) improves yield and purity .

Q. How can the structural identity of this compound be confirmed experimentally?

- Answer : A multi-technique approach is recommended:

- X-ray crystallography : For unambiguous confirmation of the quinoline core and substituent positions (e.g., Cl at C8, furyl at C2) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and furyl protons (δ 6.0–6.5 ppm) distinguish substituents .

- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm confirms the C4 substituent .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₇H₁₁ClNO₃) and isotopic patterns for Cl .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., Cl, furyl) influence the reactivity of quinoline-4-carboxylic acid derivatives in catalytic reactions?

- Answer : Substituents modulate both electronic density and steric accessibility:

- Electronic effects : The electron-withdrawing Cl at C8 reduces electron density on the quinoline ring, favoring electrophilic substitution at C2.

- Steric effects : The 5-methylfuran group introduces steric hindrance, requiring catalysts (e.g., Pd/C or rare-earth metals) to enhance regioselectivity .

- Table 1 : Substituent Impact on Reaction Yield

| Substituent Combination | Catalyst | Yield (%) |

|---|---|---|

| 8-Cl, 2-furyl | Pd/C | 72 |

| 8-Cl, 2-phenyl | None | 58 |

| 8-H, 2-furyl | CeCl₃ | 65 |

| Data synthesized from . |

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for quinoline derivatives with complex substituents?

- Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

- Dynamic NMR : Variable-temperature NMR identifies tautomeric equilibria (e.g., keto-enol forms in carboxylic acid derivatives).

- DFT calculations : Compare experimental X-ray bond lengths/angles with computed geometries to validate static vs. dynamic structures .

- Case study : For this compound, X-ray confirmed planar furyl orientation, while NMR suggested slight rotation; DFT reconciled this via low-energy rotational barriers .

Q. How can the fluorescent properties of this compound be exploited in sensor design?

- Answer : The quinoline core’s conjugated system enables fluorescence-based applications:

- Sensor design : Functionalize the carboxylic acid group with boronic acid moieties for dual recognition of diols (e.g., catechols) .

- Quantum yield optimization : Substituents at C2 (e.g., furyl) enhance π-π* transitions; Cl at C8 reduces non-radiative decay.

- Table 2 : Fluorescence Properties

| Derivative | λₑₓ (nm) | λₑₘ (nm) | Φ (%) |

|---|---|---|---|

| 8-Cl, 2-furyl | 350 | 460 | 42 |

| 8-H, 2-phenyl | 340 | 445 | 35 |

| Data adapted from . |

Methodological Considerations

Q. What computational tools are recommended for modeling the structure-activity relationships (SAR) of this compound?

- Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions with biological targets (e.g., enzymes).

- Molecular dynamics (MD) : GROMACS for simulating conformational stability in aqueous environments.

- QSAR modeling : Utilize Hammett constants (σ) for substituent electronic effects and steric parameters (e.g., Taft) .

Q. How should researchers address challenges in crystallizing this compound for X-ray studies?

- Answer :

- Solvent screening : Use high-boiling solvents (e.g., DMF, DMSO) to slow crystallization and improve crystal quality.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.

- Refinement : SHELXL software (via Olex2 interface) refines disordered regions, particularly for flexible furyl groups .

Data Contradiction Analysis

Q. Why might HPLC purity assays and NMR integration yield conflicting results for quinoline-4-carboxylic acid derivatives?

- Answer : Common pitfalls include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.